molecular formula C11H9F2NO B11894743 4-(Difluoromethoxy)naphthalen-1-amine

4-(Difluoromethoxy)naphthalen-1-amine

Cat. No.: B11894743
M. Wt: 209.19 g/mol
InChI Key: VKKDTFHBLHGXAG-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)naphthalen-1-amine is an organic compound with the molecular formula C11H9F2NO It is a derivative of naphthalene, where the 1-amino group is substituted with a difluoromethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)naphthalen-1-amine typically involves the introduction of the difluoromethoxy group to a naphthalene derivative. One common method is the reaction of 4-hydroxy-naphthalen-1-amine with difluoromethylating agents under basic conditions. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)naphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-naphthalenes, while reduction can produce various amines.

Scientific Research Applications

4-(Difluoromethoxy)naphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)naphthalen-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-naphthalen-1-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    4-Chloro-naphthalen-1-amine: Contains a chloro group at the 4-position.

    4-Bromo-naphthalen-1-amine: Contains a bromo group at the 4-position.

Uniqueness

4-(Difluoromethoxy)naphthalen-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

4-(difluoromethoxy)naphthalen-1-amine

InChI

InChI=1S/C11H9F2NO/c12-11(13)15-10-6-5-9(14)7-3-1-2-4-8(7)10/h1-6,11H,14H2

InChI Key

VKKDTFHBLHGXAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)N

Origin of Product

United States

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